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molecular formula C17H18O3 B8393860 4-Benzyloxy-2-ethyl-3-methylbenzoic acid

4-Benzyloxy-2-ethyl-3-methylbenzoic acid

Cat. No. B8393860
M. Wt: 270.32 g/mol
InChI Key: FSAHMNKMAJKOCT-UHFFFAOYSA-N
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Patent
US08492440B2

Procedure details

19.7 g of 4-benzyloxy-2-ethyl-3-methylbenzoic acid (D1) are dissolved in 200 ml of methanol. 5.0 ml of H2SO4 (95-98%, extra pure) are subsequently added. The reaction solution is heated under reflux at 67° C. for 18 h overnight and subsequently evaporated to ⅓ of the volume in vacuo, and 200 ml of water are added. The mixture is then extracted twice with 200 ml of ethyl acetate each time. The combined organic phases are subsequently washed with saturated NaHCO3 solution, dried over Na2SO4 and evaporated in vacuo, giving 17.5 g of the title compound as a colourless oil; MS: 285.2 (MH+); TLC: Rf=0.72 (cyclohexane/methyl tert-butyl ether 1:1 parts by volume).
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[C:11]([CH2:18][CH3:19])[C:10]=1[CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:26]O>>[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([O:15][CH3:26])=[O:14])=[C:11]([CH2:18][CH3:19])[C:10]=1[CH3:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C(=O)O)C=C1)CC)C
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is heated
CUSTOM
Type
CUSTOM
Details
subsequently evaporated
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted twice with 200 ml of ethyl acetate each time
WASH
Type
WASH
Details
The combined organic phases are subsequently washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C(=O)OC)C=C1)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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